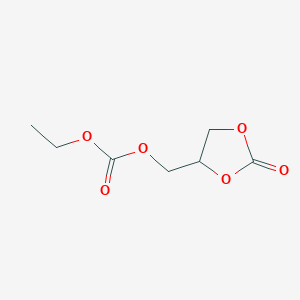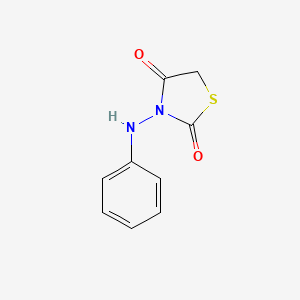
3-Anilino-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilino-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with aniline under specific conditions. One common method is the Knoevenagel condensation, where thiazolidine-2,4-dione reacts with aniline in the presence of a base such as potassium hydroxide in ethanol. The reaction mixture is stirred and cooled in an ice bath, followed by filtration and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of thiazolidine-2,4-dione derivatives often employs green chemistry approaches to minimize environmental impact. For instance, deep eutectic solvents can be used as both solvents and catalysts in the synthesis process, enhancing yield and purity while reducing the use of hazardous chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
3-Anilino-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidine-2,4-dione derivatives .
Applications De Recherche Scientifique
3-Anilino-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it useful in biological studies.
Medicine: It has potential therapeutic applications, particularly in the treatment of diabetes due to its hypoglycemic properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The biological activity of 3-Anilino-1,3-thiazolidine-2,4-dione is primarily attributed to its interaction with specific molecular targets. For instance, its hypoglycemic effect is mediated through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity. Additionally, its antimicrobial action involves the inhibition of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its hypoglycemic activity.
1,3,4-Oxadiazole Derivatives: These compounds also exhibit antimicrobial and antioxidant properties.
Spiropyrrolidine-Oxindole Derivatives: Known for their α-amylase inhibition activity
Uniqueness
3-Anilino-1,3-thiazolidine-2,4-dione stands out due to its unique combination of nitrogen and sulfur atoms, which contribute to its diverse biological activities. Its ability to activate PPAR-γ and inhibit Mur ligases makes it a valuable compound in both medicinal and industrial applications .
Propriétés
Numéro CAS |
106046-05-3 |
|---|---|
Formule moléculaire |
C9H8N2O2S |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
3-anilino-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H8N2O2S/c12-8-6-14-9(13)11(8)10-7-4-2-1-3-5-7/h1-5,10H,6H2 |
Clé InChI |
VNWGNRQWNVOUEZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)S1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)
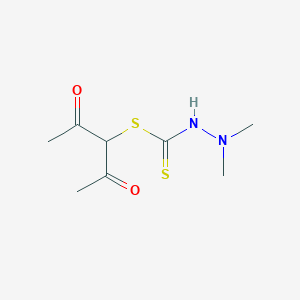


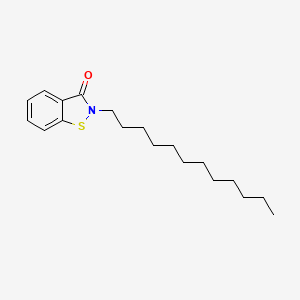

![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
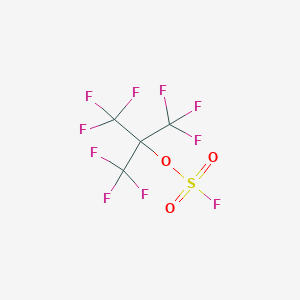
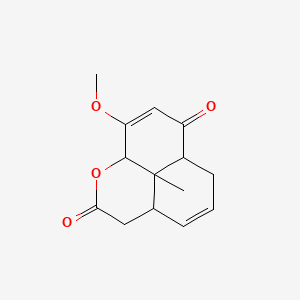
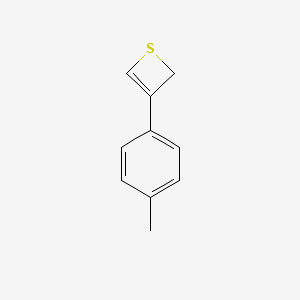
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)

